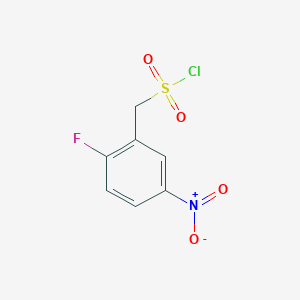
3-Fluoro-4-(piperidin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moietyThe presence of a fluorine atom in the pyridine ring imparts unique electronic properties, making it a valuable building block in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent such as Bu4N+F− in DMF at room temperature to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-4-aminopyridine, which is further reacted with piperidine under appropriate conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of fluorinating agents and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Fluorinating Agents: Bu4N+F− in DMF for fluorination.
Catalysts: Palladium or nickel catalysts for hydrogenation reactions.
Solvents: DMF, THF, and other polar aprotic solvents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocycles .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(piperidin-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the electronic distribution, enhancing the compound’s binding affinity to certain enzymes or receptors. The piperidine moiety can further modulate the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(piperidin-3-yl)pyridine
- 3-Fluoro-2-(piperidin-3-yl)pyridine
- 4-Fluoro-3-(piperidin-3-yl)pyridine
Uniqueness
3-Fluoro-4-(piperidin-3-yl)pyridine is unique due to the specific positioning of the fluorine atom and the piperidine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H13FN2 |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
3-fluoro-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h3,5,7-8,12H,1-2,4,6H2 |
InChI-Schlüssel |
GMZNSSJIPNJOKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=C(C=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






